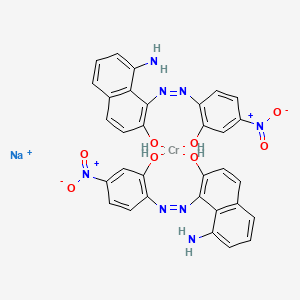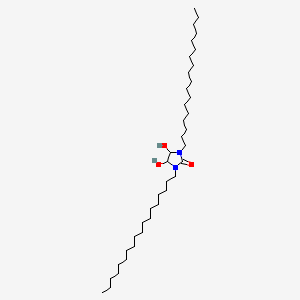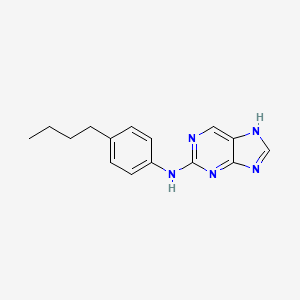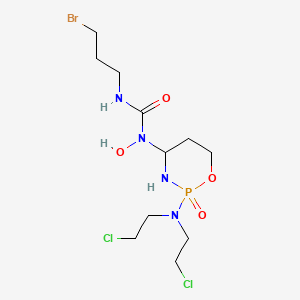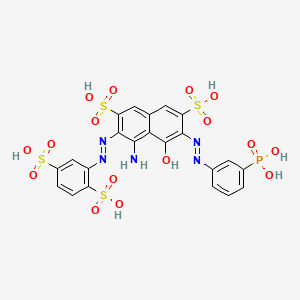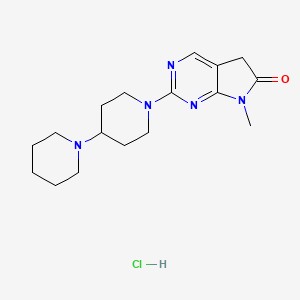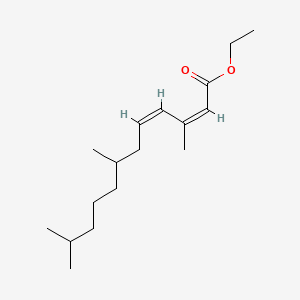
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate is an organic compound known for its unique structure and properties It is characterized by the presence of two double bonds in the Z configuration, which significantly influences its chemical behavior and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the use of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes. The reaction conditions, such as temperature and solvent, are carefully controlled to favor the formation of the Z configuration.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or isomerization processes. These methods are designed to produce large quantities of the compound with high purity and yield.
化学反応の分析
Types of Reactions
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can be compared with other similar compounds, such as:
Ethyl (E,E)-3,7,11-trimethyl-2,4-dodecadienoate: This isomer has the double bonds in the E configuration, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
This compound analogs: These compounds have similar structures but with variations in the alkyl chain or functional groups, leading to different properties and uses.
The uniqueness of this compound lies in its specific configuration and the resulting properties, which make it valuable for various scientific and industrial applications.
特性
CAS番号 |
57378-84-4 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
ethyl (2Z,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13- |
InChIキー |
FYQGBXGJFWXIPP-RNIOIJOCSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)C |
正規SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


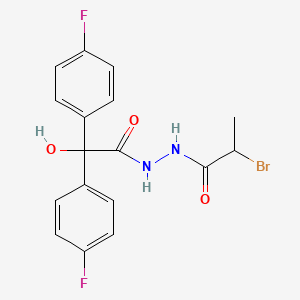

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

